11-acetyl-5-[(3-bromophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Description
11-Acetyl-5-[(3-bromophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound featuring a complex fused-ring system. Key structural attributes include:
- Core framework: An 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene backbone, incorporating sulfur and nitrogen atoms within the ring system.
- Substituents: An acetyl group at position 11. A 3-bromophenylmethylsulfanyl moiety at position 3. A phenyl group at position 2. The acetyl group may improve solubility in polar solvents compared to alkyl substituents .
Properties
IUPAC Name |
11-acetyl-5-[(3-bromophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2S2/c1-15(29)27-11-10-19-20(13-27)32-22-21(19)23(30)28(18-8-3-2-4-9-18)24(26-22)31-14-16-6-5-7-17(25)12-16/h2-9,12H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDDXLMQJWXCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a 3-bromothiophene-2-carbaldehyde with ethyl 2-sulfanylacetate or 2-sulfanylacetamide . This is followed by cyclization reactions to form the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various functional groups at the bromine position .
Scientific Research Applications
7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The bromine in the target compound introduces steric bulk and electrophilicity, which may enhance binding to aromatic or hydrophobic pockets in biological targets compared to methoxy/hydroxy groups . The acetyl group (vs.
Ring System Differences :
- The target compound’s triazatricyclo system (three nitrogen atoms) contrasts with the dithia-azatetracyclo framework in compounds, which have two sulfur atoms and one nitrogen. This difference could alter electron distribution and conformational flexibility .
The bromine in the target compound might instead favor halogen bonding or hydrophobic interactions.
Research Findings and Limitations
- Structural Characterization: The target compound and its analogs are likely characterized via X-ray crystallography (using SHELX programs) and LC/MS, as inferred from methodologies in –3 and 4.
- Synthetic Challenges : The bromophenyl and acetyl groups may complicate synthesis due to steric hindrance and reactivity, whereas ethyl/methoxy substituents () are synthetically more accessible.
- Data Gaps: No experimental data on solubility, stability, or bioactivity are available for the target compound, limiting mechanistic insights.
Biological Activity
The compound 11-acetyl-5-[(3-bromophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with a tricyclic structure and various functional groups. Its unique chemical properties suggest potential biological activities that warrant investigation.
The molecular formula of the compound is C19H19BrN3O2S2, with a molecular weight of approximately 453.39 g/mol. The presence of bromine and sulfur atoms in its structure may contribute to its biological activity by influencing interactions with biological macromolecules.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains.
- Antioxidant Properties : Some derivatives demonstrate the ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Certain analogs have been reported to inhibit inflammatory pathways.
1. Antimicrobial Activity
Research has shown that triazole derivatives possess notable antibacterial properties. For instance, a study found that similar compounds exhibited Minimum Inhibitory Concentration (MIC) values in the range of 25–50 µg/mL against Gram-positive and Gram-negative bacteria, including Vibrio cholerae and Enterococcus faecalis .
2. Antioxidant Activity
A comparative analysis of various triazole derivatives revealed that some exhibit strong antioxidant activity, whereas others may be cytotoxic . The antioxidant capacity was evaluated using DPPH and ABTS assays, showing significant scavenging activity in certain derivatives.
3. Anti-inflammatory Activity
In vitro studies demonstrated that some compounds in this class can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases . For example, a related compound was found to reduce levels of TNF-alpha and IL-6 in macrophage cultures.
Data Tables
| Biological Activity | Compound Structure | Notable Findings |
|---|---|---|
| Antimicrobial | Similar triazole | MIC values: 25–50 µg/mL against Gram-positive and Gram-negative bacteria |
| Antioxidant | Related derivatives | Significant DPPH scavenging activity |
| Anti-inflammatory | Various analogs | Inhibition of TNF-alpha and IL-6 production |
Mechanistic Insights
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It could modulate receptors involved in inflammatory pathways, leading to reduced cytokine release.
- Free Radical Scavenging : The presence of phenolic groups enhances its ability to neutralize free radicals.
Q & A
Q. What are the critical synthetic challenges for this compound, and how can they be addressed?
The synthesis involves multi-step reactions requiring optimization of temperature, solvent selection, and reaction time to maximize yield and purity. Key challenges include handling sensitive reagents (e.g., bromophenyl derivatives) and minimizing side reactions. Methodologies like gradient HPLC and ¹H/¹³C NMR are essential for monitoring intermediates and final product purity .
Q. Which analytical techniques are most reliable for structural confirmation?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical for verifying the tricyclic core and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient .
Q. How should researchers design preliminary bioactivity assays for this compound?
Start with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Use a randomized block design with positive/negative controls to account for batch variability. Dose-response curves (0.1–100 µM) can identify IC₅₀ values .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies may arise from differences in assay conditions (e.g., pH, serum proteins) or compound stability. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and conduct stability studies under assay conditions (e.g., 37°C, 5% CO₂). Cross-reference with structurally similar analogs (e.g., 3-bromophenyl derivatives) to isolate substituent effects .
Q. What computational strategies are effective for target identification?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict interactions with proteins like kinases or GPCRs. Use PubChem’s BioActivity data (AID 1347159) to prioritize targets with high binding scores (ΔG < −8 kcal/mol) and validate via mutagenesis studies .
Q. How can environmental persistence and degradation pathways be assessed?
Conduct OECD 301F biodegradability tests in aqueous media (30 days, 25°C) and analyze metabolites via LC-QTOF-MS. For abiotic degradation, study photolysis (λ = 290–800 nm) and hydrolysis (pH 4–9). Sludge adsorption assays (log Koc) quantify soil binding potential .
Q. What experimental designs mitigate variability in in vivo pharmacokinetic studies?
Use a crossover design with ≥6 animals per group to control for inter-individual variability. For bioavailability, compare intravenous (1 mg/kg) vs. oral (5 mg/kg) administration. Plasma samples should be analyzed via LC-MS/MS with deuterated internal standards (e.g., d4-triclosan) .
Q. How can structure-activity relationships (SAR) be systematically explored?
Synthesize analogs with modified substituents (e.g., 3-fluorophenyl or methylsulfonyl groups) and test in parallel assays. Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
Q. What protocols ensure reproducibility in scaled-up synthesis?
Optimize catalytic systems (e.g., Pd/C for cross-coupling) and implement process analytical technology (PAT) for real-time monitoring. Purity thresholds (>98% by HPLC) and strict temperature control (±2°C) are critical for batch consistency .
Q. How can ecological risk assessments be integrated into early-stage research?
Follow the EU’s REACH framework: determine predicted no-effect concentrations (PNEC) via algal (72-h EC₅₀) and Daphnia (48-h LC₅₀) assays. Compare with estimated exposure levels (EEC) from wastewater partitioning models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
